N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-pyridinecarbohydrazide
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Overview
Description
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-pyridinecarbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group, a methoxy group, and a pyridinecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-pyridinecarbohydrazide typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-pyridinecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-pyridinecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or acids/bases depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-pyridinecarbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-pyridinecarbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-{(E)-[4-(benzyloxy)-3-bromophenyl]methylene}-2-pyridinecarbohydrazide
- N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-pyridinecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxy and methoxy groups, along with the pyridinecarbohydrazide moiety, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H19N3O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-20-13-17(14-23-24-21(25)18-9-5-6-12-22-18)10-11-19(20)27-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,25)/b23-14+ |
InChI Key |
KYZBRZOQOATRTL-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=N2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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